molecular formula C17H19N5O2 B11180878 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one

5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B11180878
M. Wt: 325.4 g/mol
InChI Key: CTIWUSBXUNSJLU-UHFFFAOYSA-N
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Description

5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one typically involves multi-step organic reactions. The starting materials may include quinazoline derivatives and pyrimidine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining quinazoline and pyrimidine derivatives under specific conditions.

    Catalysis: Using catalysts such as acids or bases to facilitate the reaction.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions could convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the quinazoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Cell Signaling: May affect cellular pathways and signaling mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or infectious diseases.

    Pharmacology: Research on its pharmacokinetics and pharmacodynamics.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular function. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline Derivatives: Known for their anticancer properties.

    Pyrimidine Analogues: Used in antiviral and anticancer therapies.

Uniqueness

The unique combination of the quinazoline and pyrimidine rings in 5-Ethyl-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one may confer specific biological activities that are not present in other similar compounds. Its specific substituents, such as the ethyl and methoxy groups, may also contribute to its unique properties.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

5-ethyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5O2/c1-5-12-9(2)18-17(21-15(12)23)22-16-19-10(3)13-8-11(24-4)6-7-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23)

InChI Key

CTIWUSBXUNSJLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C

Origin of Product

United States

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